molecular formula C18H18FNO4 B4299353 3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID

3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4299353
M. Wt: 331.3 g/mol
InChI Key: NGRNCHBKOOGMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a benzoyl group substituted with a fluorine atom and an ethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenol, an electrophilic aromatic substitution reaction can introduce the ethoxy group.

    Introduction of the Fluorobenzoyl Group: The intermediate can undergo Friedel-Crafts acylation with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Propanoic Acid Backbone: The final step involves the reaction of the intermediate with a suitable propanoic acid derivative under basic or acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 2-fluorobenzoic acid.

    Reduction: Formation of 2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

Research may explore its interactions with biological molecules, potential as a ligand in biochemical assays, or its effects on cellular processes.

Medicine

Industry

In industrial settings, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid
  • 3-(4-ethoxyphenyl)-3-[(2-chlorobenzoyl)amino]propanoic acid
  • 3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]butanoic acid

Uniqueness

The unique combination of the ethoxyphenyl and fluorobenzoyl groups in 3-(4-ETHOXYPHENYL)-3-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID can confer distinct chemical properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-2-24-13-9-7-12(8-10-13)16(11-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRNCHBKOOGMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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